
Chlorotrifluoroethylene
Overview
Description
Chlorotrifluoroethylene (CTFE, C₂ClF₃) is a fluorinated olefin monomer characterized by a chlorine atom and three fluorine atoms attached to a carbon backbone. Its molecular structure imparts exceptional chemical stability, thermal resistance, and electrical insulation properties, making it a critical precursor for high-performance fluoropolymers . CTFE’s C-F bond energy (485 kJ/mol) contributes to its resistance to degradation under harsh conditions, including exposure to acids, bases, and UV radiation .
CTFE is primarily used to synthesize copolymers such as ethylene-chlorotrifluoroethylene (ECTFE) and polythis compound (PCTFE). ECTFE, an alternating copolymer of ethylene and CTFE, exhibits superior processability and mechanical strength compared to homopolymers like PTFE . PCTFE, a CTFE homopolymer, is valued for its low gas permeability and crystallinity, which are critical in aerospace and pharmaceutical packaging .
Preparation Methods
Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-Trifluoroethane
Reaction Mechanism and Stoichiometry
The primary industrial method for CTFE synthesis involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113a) using zinc powder in methanol . The reaction proceeds as follows:
2\text{-CF}2\text{Cl} + \text{Zn} \rightarrow \text{CClF=CF}2 + \text{ZnCl}2
Zinc acts as a reducing agent, removing two chlorine atoms from CFC-113a to form CTFE and zinc chloride. Methanol serves as a solvent and proton donor, stabilizing intermediates .
Batch Process Optimization
Early batch processes faced challenges with zinc consumption and byproduct removal. Key parameters include:
-
Temperature : 70–90°C to balance reaction rate and side reactions .
-
Zinc Particle Size : <100 µm maximizes surface area for faster kinetics .
-
Methanol-to-CFC Ratio : 3:1 (v/v) minimizes solvent decomposition .
A typical batch yield reaches 80–85% CTFE, with impurities including unreacted CFC-113a and trace chlorinated byproducts .
Catalytic Dechlorination Using Aluminum Fluoride-Nickel Phosphate
Catalyst Design and Performance
Alternative catalytic methods employ aluminum fluoride (AlF₃) doped with nickel phosphate (Ni₃(PO₄)₂) to enable gas-phase dechlorination . The catalyst operates at 250–300°C, converting CFC-113a via:
2\text{-CF}2\text{Cl} \xrightarrow{\text{AlF}3/\text{Ni}3(\text{PO}4)2} \text{CClF=CF}2 + \text{Cl}2
This method eliminates zinc waste and achieves 70–75% CTFE yield but requires chlorine gas handling infrastructure .
Table 1: Comparison of Zinc vs. Catalytic Dechlorination
Parameter | Zinc-Mediated | Catalytic |
---|---|---|
Temperature | 70–90°C | 250–300°C |
Yield | 80–85% | 70–75% |
Byproducts | ZnCl₂, HCl | Cl₂, HF |
Scalability | Batch/Continuous | Continuous |
Environmental Impact | High Zn waste | Lower waste, Cl₂ emission |
Continuous Production Systems
Multi-Stage Reactor Design
Modern plants use continuous systems to improve efficiency. A patented method employs three stirred-tank reactors in series :
-
Reactor 1 : Fresh zinc-methanol slurry and CFC-113a feed.
-
Reactor 2 : Secondary reaction zone with additional CFC-113a.
-
Reactor 3 : Final conversion and overflow to recovery.
Table 2: Continuous Process Performance
Duration (hr) | CFC-113a Fed (kg) | CTFE Produced (kg) | Yield (%) |
---|---|---|---|
7.5 | 58.4 | 43.06 | 73.7 |
24 | 187.2 | 138.5 | 74.0 |
The continuous system achieves 74% yield with 98% CTFE purity, reducing zinc consumption by 40% compared to batch methods .
Solvent and Byproduct Management
Methanol is recovered via distillation, while ZnCl₂ precipitates and is filtered. Residual HCl is neutralized with NaOH, generating NaCl wastewater .
Emerging Methods and Sustainability Considerations
Green Chemistry Innovations
Research focuses on replacing methanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance zinc reactivity and reduce solvent volatility . Pilot-scale trials report 88% yield at 60°C .
Industrial Applications and Quality Control
CTFE produced via zinc-mediated routes meets ASTM D4894-18 specifications for polymer-grade monomers . Key quality parameters include:
-
Purity : >99.5% (GC-MS analysis).
-
Impurities : <0.1% CFC-113a, <50 ppm moisture.
CTFE is stored in ton cylinders under nitrogen to prevent polymerization .
Chemical Reactions Analysis
Chlorotrifluoroethylene undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polythis compound or copolymerized to produce ethylene-chlorotrifluoroethylene copolymer.
Cycloaddition: It undergoes [2+2] cycloaddition to vinyl acetate.
Dechlorination: The thermal dimerization product can be dechlorinated to form hexafluorocyclobutene.
Common reagents used in these reactions include zinc for dechlorination and various catalysts for polymerization and cycloaddition reactions. The major products formed from these reactions are polythis compound, ethylene-chlorotrifluoroethylene copolymer, and hexafluorocyclobutene .
Scientific Research Applications
Chemical Properties of CTFE
CTFE is a colorless gas that belongs to the family of organic halogen compounds. It is nonflammable and chemically inert, which makes it suitable for applications requiring resistance to heat and chemical attack. Its molecular formula is , and it can be polymerized to form polychlorotrifluoroethylene (PCTFE), a thermoplastic with excellent barrier properties.
Polymer Production
CTFE is primarily used in the synthesis of polythis compound (PCTFE), which exhibits exceptional chemical resistance, low permeability to gases, and thermal stability. PCTFE finds applications in:
- Cryogenic Systems : Its low outgassing properties make it ideal for components in liquid oxygen and nitrogen storage systems.
- Pharmaceutical Packaging : PCTFE is used for moisture barriers in blister packaging and as a protective layer for sensitive electronic components due to its excellent electrical insulation properties .
Electrical Insulation
CTFE-based polymers are utilized in the electronics industry for wire insulation and semiconductor fabrication. The materials' resistance to chemicals and high temperatures enhances the reliability of electronic components, making them suitable for harsh environments .
Aerospace Applications
In aerospace, CTFE is valued for its durability and ability to withstand extreme conditions. It is used in seals, gaskets, and other components where low outgassing and chemical stability are crucial .
Case Study 1: Relaxor Ferroelectric Polymers
Research conducted at Sichuan University explored the potential of using this compound units in poly(vinylidene fluoride) (PVDF) copolymers to achieve relaxor ferroelectric behavior. The study found that while CTFE could be incorporated into PVDF crystals, it did not result in the desired electrical properties due to structural limitations . This highlights the challenges faced when integrating CTFE into existing polymer matrices.
Case Study 2: Cryogenic Applications
The application of PCTFE in cryogenic systems has been extensively documented. Its ability to maintain performance at temperatures as low as -240°C makes it invaluable for liquid storage systems used in aerospace and medical fields . The material's low permeability ensures that gases do not escape, maintaining system integrity.
Data Table: Comparison of Properties
Property | CTFE | PCTFE |
---|---|---|
Chemical Resistance | Excellent | Excellent |
Thermal Stability | High | Very High |
Low Permeability | Moderate | Very Low |
Temperature Tolerance | Moderate | Extremely Low |
Non-flammability | Yes | Yes |
Mechanism of Action
The atmospheric degradation of chlorotrifluoroethylene is initiated by hydroxyl radicals (OH˙). The primary pathway involves the addition of OH˙ to the β-carbon, resulting in the formation of ˙CClF–CF2OH species . Subsequent reactions involve the addition of oxygen to the [CTFE–OH]˙ adducts, leading to the formation of stable products such as carbonic chloride fluoride and carbonyl fluoride .
Comparison with Similar Compounds
CTFE-Based Polymers vs. Other Fluoropolymers
Key Fluoropolymers and Their Properties
Thermal Stability :
- PCTFE retains mechanical integrity up to 200°C, outperforming PVDF (150°C) but lagging behind PTFE (260°C) .
- ECTFE’s melting point (~240°C) exceeds PVDF’s (~177°C), enabling use in high-temperature filtration .
Chemical Resistance :
- ECTFE resists chlorine and oxidizing agents better than PTFE and PVDF, making it ideal for chlor-alkali industry applications .
- PCTFE’s chlorine content enhances resistance to hydrocarbons but reduces stability in alkaline environments compared to PVDF .
Copolymer Composition and Performance
CTFE copolymers are tailored by adjusting monomer ratios. For example:
- F 3700 (24.4 mol% CTFE + vinylidene fluoride) contains 11.3 wt% chlorine, offering elastomeric properties for seals .
- F 5500 (36.2 mol% CTFE) increases chlorine to 15.5 wt%, enhancing chemical resistance .
Dielectric Properties :
CTFE copolymers exhibit lower dielectric loss (tan δ = 0.001–0.005) at high frequencies compared to PVDF (tan δ = 0.02), advantageous in 5G communication substrates .
Market and Research Trends
Biological Activity
Chlorotrifluoroethylene (CTFE) is a fluorinated compound primarily used in the production of fluoropolymers and as a solvent. Its biological activity has garnered attention due to its potential toxicity and effects on various biological systems. This article reviews the biological activity of CTFE, focusing on its toxicological effects, metabolic pathways, and relevant case studies.
Toxicological Profile
CTFE's toxicity has been extensively studied in laboratory animals, revealing significant acute and chronic effects. The following table summarizes key findings from various studies on the acute lethality and non-lethal effects of CTFE exposure.
Species | Concentration (ppm) | Exposure Duration | Effect | Reference |
---|---|---|---|---|
Rat | 1000 | 4 hours | LC50 | Hood et al., 1956 |
Rat | 1550 | 4 hours | LC50 | Sakharova & Tolgskaya, 1977 |
Mouse | 1800 | 4 hours | LC50 | Sakharova & Tolgskaya, 1977 |
Dog | 1000 | 4 hours | Hematological changes; neurological changes | Hood et al., 1956 |
Rat | 102 | 4 hours | Mild diuresis (no necrosis) | EPA, 2008 |
Metabolism and Bioactivation
CTFE undergoes metabolic activation primarily through conjugation with glutathione, leading to the formation of reactive metabolites. These metabolites can interact with cellular components, causing toxicity. The major metabolic pathway involves the formation of vinyl cysteine conjugates, which are stable but can be enzymatically activated to release pyruvate, leading to further toxic effects .
In a study by Griem et al. (2002), it was noted that rodents have higher levels of glutathione transferase enzymes compared to humans, suggesting that they may accumulate toxic metabolites more rapidly . This difference in metabolism raises concerns about the extrapolation of animal data to human risk assessments.
Study on Acute Toxicity
In a study conducted by Walther et al. (1969), male white mice were exposed to varying concentrations of CTFE. The results indicated that exposure to concentrations as low as 1000 ppm led to disrupted motor coordination within one hour . Higher concentrations resulted in severe renal damage and mortality.
Long-term Exposure Effects
A study assessing long-term exposure effects found that rats exposed to CTFE at concentrations of 395 ppm for extended periods exhibited renal tubular necrosis with regeneration observed in surviving animals . This indicates that chronic exposure can lead to significant organ damage despite initial survival.
Environmental and Human Health Implications
CTFE is recognized for its potential environmental impact due to its persistence and bioaccumulation in ecosystems. The compound has been classified under various regulatory frameworks due to its hazardous nature. Its role as a precursor in the synthesis of fluorinated compounds also raises concerns about human exposure through industrial processes and environmental contamination .
Q & A
Q. Basic: What are the primary methods for synthesizing CTFE-based copolymers, and how do reactivity ratios influence their structural properties?
CTFE copolymers are synthesized via radical polymerization, with comonomers containing H, F, or functional groups (e.g., OH, CO₂R'). Reactivity ratios (r₁ for CTFE, r₂ for comonomer) dictate sequence distribution. For example:
- Alternating copolymers form when , as seen in CTFE-vinyl ether systems .
- Random copolymers dominate if and are close to 1, common in CTFE-vinylidene fluoride systems .
- Controlled radical polymerization (e.g., iodine transfer or borinate-mediated methods) enables block/graft architectures .
Methodological Tip : Use the Mayo-Lewis equation to predict copolymer composition from reactivity ratios, validated via or FTIR .
Q. Basic: How do thermal properties of CTFE homopolymers (PCTFE) and copolymers differ, and what experimental techniques characterize their crystallization kinetics?
- PCTFE exhibits high crystallinity (melting ) but slow crystallization rates, studied via DSC under isothermal/non-isothermal conditions .
- Copolymers (e.g., ECTFE) show reduced and crystallinity due to comonomer disruption. For example, ECTFE (ethylene-CTFE) has with dual melting peaks attributed to lamellar thickness distribution .
Methodological Tip : Apply the Avrami model to analyze isothermal crystallization kinetics, noting deviations caused by secondary crystallization in PCTFE .
Q. Advanced: How can computational modeling guide the design of CTFE copolymers for high-energy-density dielectric applications?
First-principles calculations predict phase transitions in PVDF-CTFE copolymers:
- Dilute CTFE incorporation lowers the critical electric field for polar phase transition, enhancing energy density (e.g., 25 J/cm³ at 15% CTFE) .
- Disordered CTFE distribution broadens polarization switching, enabling uniform energy storage .
Methodological Tip : Combine DFT simulations with experimental dielectric spectroscopy to optimize CTFE content and spatial distribution .
Q. Advanced: What strategies resolve contradictions in reported reactivity ratios for CTFE copolymerization systems?
Discrepancies arise from solvent polarity, temperature, and initiator type. For example:
- CTFE-vinylidene fluoride systems show , in emulsion vs. , in bulk .
- Resolution : Use low-polarity solvents (e.g., supercritical CO₂) to minimize chain-transfer effects, and validate ratios via nonlinear regression of copolymer composition data .
Q. Basic: What are the key safety considerations when handling CTFE monomer during polymerization?
- CTFE peroxides form explosively upon oxygen exposure. Use inhibitors (e.g., BHT) and inert atmospheres .
- Toxicity: LC₅₀ (rat, 4h) = 4,000 ppm; prioritize fume hoods and real-time gas monitoring .
Methodological Tip : Pre-purify CTFE via distillation under nitrogen to remove peroxides before polymerization .
Q. Advanced: How do functional side groups in CTFE copolymers enhance applications like ion exchange or surface modification?
- Sulfonic acid groups (-SO₃H) in CTFE-styrene copolymers enable proton conductivity for fuel cell membranes .
- Hydroxyl groups facilitate post-polymerization crosslinking, improving solvent resistance in coatings .
Methodological Tip : Synthesize telechelic CTFE copolymers with end-functional groups (e.g., -OH) via telomerization for precise functionalization .
Q. Basic: What regulatory standards govern CTFE polymer use in biomedical or food-contact applications?
- FDA 21 CFR 177.1380 permits PCTFE in food-contact surfaces if residual monomer < 0.1% .
- ISO 10993 mandates cytotoxicity testing for CTFE-based medical devices (e.g., tubing) .
Methodological Tip : Use Soxhlet extraction with hexane/ethanol to quantify residual monomer content for compliance testing .
Q. Advanced: How does CTFE copolymer architecture (e.g., alternating vs. block) affect mechanical properties like elastomeric behavior?
- Alternating CTFE-vinyl ether copolymers exhibit low (-20°C) and high elasticity (300% elongation) .
- Block copolymers (CTFE-b-vinylidene fluoride) show microphase separation, enabling thermoplastic elastomer behavior .
Methodological Tip : Analyze morphology via SAXS or TEM to correlate domain size with mechanical performance .
Q. Basic: What spectroscopic methods are most effective for quantifying CTFE copolymer composition?
- : Resolves CTFE sequence distribution (e.g., triad fractions) .
- ATR-FTIR : Identifies functional groups (e.g., C=O at 1,720 cm⁻¹ in CTFE-acrylate copolymers) .
Methodological Tip : Calibrate NMR integrals with homopolymer standards to minimize quantification errors .
Q. Advanced: Why do CTFE-based polymer electrolytes for lithium-ion batteries exhibit superior thermal stability, and how is ionic conductivity optimized?
- PCTFE-g-PEO electrolytes retain conductivity > 10⁻⁴ S/cm at 100°C due to fluorocarbon backbone stability .
- Optimization : Introduce plasticizers (e.g., PEG-DME) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to balance ionic mobility and interfacial stability .
Methodological Tip : Use electrochemical impedance spectroscopy (EIS) to deconvolute bulk vs. interfacial resistance .
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGAQFQZIEFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Related CAS |
9002-83-9 | |
Record name | Chlorotrifluoroethylene homopolymer | |
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DSSTOX Substance ID |
DTXSID3026485 | |
Record name | Chlorotrifluoroethylene | |
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Molecular Weight |
116.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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Record name | Trifluorochloroethylene | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Boiling Point |
-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Record name | Trifluorochloroethylene | |
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Record name | Chlorotrifluoroethylene | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Flash Point |
-27.8 °C | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in benzene, chloroform | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 4.02 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |
Record name | Trifluorochloroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
79-38-9, 9002-83-9 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrifluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotrifluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluorochloroethylene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/trifluorochloroethylene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorotrifluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotrifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTRIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF215GW34G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-158.2 °C, -158 °C | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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